molecular formula C25H24O4 B1250072 3-Deoxy-MS-II

3-Deoxy-MS-II

Cat. No.: B1250072
M. Wt: 388.5 g/mol
InChI Key: CDAWECAKOUKTMT-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on nomenclature conventions, it likely belongs to the family of deoxygenated monosaccharide derivatives or modified steroidal compounds. The "3-Deoxy" prefix suggests the absence of a hydroxyl group at the third carbon of its core structure, which may influence its reactivity, solubility, and biological activity compared to oxygenated analogs.

Properties

Molecular Formula

C25H24O4

Molecular Weight

388.5 g/mol

IUPAC Name

(4S)-10,10,16,16-tetramethyl-4-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-one

InChI

InChI=1S/C25H24O4/c1-24(2)12-10-16-21(28-24)17-11-13-25(3,4)29-23(17)20-18(26)14-19(27-22(16)20)15-8-6-5-7-9-15/h5-13,19H,14H2,1-4H3/t19-/m0/s1

InChI Key

CDAWECAKOUKTMT-IBGZPJMESA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C3=C(C4=C2O[C@@H](CC4=O)C5=CC=CC=C5)OC(C=C3)(C)C)C

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C4=C2OC(CC4=O)C5=CC=CC=C5)OC(C=C3)(C)C)C

Synonyms

3-deoxy-MS-II

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of 3-Deoxy-MS-II and its analogs, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Findings
3-Deoxy-MS-II Not explicitly provided N/A Presumed deoxygenated monosaccharide or steroidal backbone Potential role in biosynthesis pathways or drug development (inferred from nomenclature)
3-Deoxy-D-arabino-heptulosonic acid 7-phosphate C₇H₁₁O₉P 282.13 Phosphate ester, carboxyl, hydroxyl Key intermediate in the shikimate pathway; regulates aromatic amino acid biosynthesis
Methyl desoxycholate, 2TMS derivative C₃₁H₅₈O₄Si₂ 550.96 Trimethylsilyl ether, methyl ester, hydroxyl Used in analytical chemistry (e.g., GC-MS) for bile acid profiling; stereoisomer-specific interactions
Key Structural Differences:
  • 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate: Features a phosphorylated heptulosonic acid backbone, critical for enzymatic activity in metabolic pathways. Its deoxygenation at C3 may reduce steric hindrance, enhancing substrate binding in enzymes like DAHP synthase .
  • Methyl desoxycholate derivatives : Steroidal structures with variable hydroxyl group positions (e.g., 3α,12β vs. 3β,12α) and silyl modifications. These alterations significantly impact lipophilicity and metabolic stability .

Regulatory and Industrial Considerations

  • REACH Compliance : Complex substances like steroidal derivatives require detailed structural elucidation for CAS registration, including reaction schemes and typical composition (per REACH guidelines in ) .

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